2-Chloro-2,4,4-trimethylpentane

Solvolysis Physical Organic Chemistry Steric Effects

2-Chloro-2,4,4-trimethylpentane (TMPCl, CAS 6111-88-2) is a tertiary alkyl chloride with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol. Its structure features a highly substituted neopentyl-like framework, making it a sterically congested electrophile that undergoes solvolysis and ionization via a predominantly limiting SN1 mechanism [3.0.co;2-o" target="_blank">2].

Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
CAS No. 6111-88-2
Cat. No. B3042402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,4,4-trimethylpentane
CAS6111-88-2
Molecular FormulaC8H17Cl
Molecular Weight148.67 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)Cl
InChIInChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3
InChIKeyMJMQIMYDFATMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,4,4-trimethylpentane (CAS 6111-88-2): A Key Branched Tertiary Alkyl Chloride for Controlled Carbocationic Polymerization and Mechanistic Studies


2-Chloro-2,4,4-trimethylpentane (TMPCl, CAS 6111-88-2) is a tertiary alkyl chloride with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol [1]. Its structure features a highly substituted neopentyl-like framework, making it a sterically congested electrophile that undergoes solvolysis and ionization via a predominantly limiting SN1 mechanism [2]. TMPCl is primarily employed as a model compound for the polyisobutylene chain end in living carbocationic polymerization and as a mechanistic probe for steric effects in nucleophilic substitution reactions [3].

Why 2-Chloro-2,4,4-trimethylpentane Cannot Be Simply Replaced by Other Tertiary Alkyl Chlorides in Carbocationic Applications


Generic substitution among tertiary alkyl chlorides is not possible due to profound differences in steric hindrance and electronic stabilization of the intermediate carbocation. The neopentyl-like β-branching in 2-chloro-2,4,4-trimethylpentane imposes unique B-strain and steric shielding that dramatically accelerate ionization and solvolysis rates compared to less hindered analogs like tert-butyl chloride [1]. These structural features are critical for accurately modeling the polyisobutylene chain end in living cationic polymerization, where the kinetics of initiation, propagation, and termination are exquisitely sensitive to the steric environment [2].

Quantitative Evidence Guide: Verifiable Differentiation of 2-Chloro-2,4,4-trimethylpentane Against Closest Comparators


2-Chloro-2,4,4-trimethylpentane Exhibits a 275-fold Higher Solvolysis Rate than 2-Chloro-2-methylpropane (tert-Butyl Chloride) in Trifluoroethanol

In a direct comparison of solvolysis rates at 25°C in trifluoroethanol, 2-chloro-2,4,4-trimethylpentane (4) reacts 275 times faster than 2-chloro-2-methylpropane (3), also known as tert-butyl chloride [1]. The rate ratio is predicted to increase to 950 in trifluoroacetic acid [1]. This dramatic acceleration arises from the enhanced B-strain and effective steric shielding of the rear-side approach by the neopentyl group, which destabilizes the ground state and promotes ionization [1].

Solvolysis Physical Organic Chemistry Steric Effects

Ionization Equilibrium Constant (Ki) of TMPCl is Higher than tert-Butyl Chloride in Carbocationic Polymerization-Relevant Conditions

A systematic kinetic study of ionization-ion collapse using ethylaluminum dichloride in CH₂Cl₂ at low temperatures (-60 to -90°C) revealed that the apparent equilibrium constant of ionization (Ki_app) increases in the order HCl < t-BuCl < TMPCl [1]. The enhanced ionization of TMPCl is attributed to the greater stability of the resulting 2,4,4-trimethyl-2-pentyl carbocation due to hyperconjugation and steric relief [1].

Carbocationic Polymerization Initiation Kinetics Living Polymerization

Solvolysis Rate of 2-Chloro-2,4,4-trimethylpentane is 4.5× Higher than 2-Chloro-2,4-dimethylpentane and 9.5× Higher than 2-Chloro-2-methylpentane in 80% Ethanol

A comparative solvolysis study of five tertiary alkyl chlorides in 80% ethanol at 25°C showed that 2-chloro-2,4,4-trimethylpentane (4) exhibits a rate constant of 2.25 × 10⁻² s⁻¹, which is 4.5 times greater than 2-chloro-2,4-dimethylpentane (5.0 × 10⁻³ s⁻¹) and 9.5 times greater than 2-chloro-2-methylpentane (2.37 × 10⁻³ s⁻¹) [1]. The enhanced rate is attributed to increased B-strain and more effective steric shielding of the rear-side approach, which reduces nucleophilic solvent assistance and leads to a limiting SN1 mechanism [1].

Solvolysis Structure-Reactivity Relationships Steric Effects

Quantitative Sulfonation of 2-Chloro-2,4,4-trimethylpentane at Room Temperature Establishes its Utility as a Model for Polyisobutylene Chain-End Functionalization

The room temperature sulfonation of 2-chloro-2,4,4-trimethylpentane using acetyl sulfate in methylene chloride/hexanes was found to be quantitative after 3 hours [1]. This reaction serves as a model for the tert-chloride-terminated polyisobutylene chain end, yielding isomeric β,γ-unsaturated sulfonic acids identical to those obtained from 2,4,4-trimethyl-1-pentene after dehydrochlorination [1]. The quantitative conversion underscores the reliability of TMPCl as a small-molecule surrogate for optimizing polymer end-group transformations.

Polymer Functionalization Sulfonation Model Compounds

Validated Application Scenarios for 2-Chloro-2,4,4-trimethylpentane Based on Quantitative Differentiation Evidence


Initiator in Living Carbocationic Polymerization of Isobutylene

The high ionization efficiency of TMPCl compared to tert-butyl chloride [1] makes it the preferred initiator for living cationic polymerization of isobutylene. The 2,4,4-trimethyl-2-pentyl carbocation generated upon ionization closely mimics the structure of the propagating polyisobutylene chain end, enabling precise control over molecular weight and narrow polydispersity [2].

Model Compound for Polyisobutylene Chain-End Functionalization

The quantitative room-temperature sulfonation of TMPCl [1] demonstrates its utility as a small-molecule model for optimizing chain-end functionalization reactions. Researchers can use TMPCl to develop and refine sulfonation, dehydrochlorination, and other end-group transformations before applying them to polymeric systems, saving time and material costs.

Mechanistic Probe for Steric Effects in SN1 Solvolysis

The 275-fold rate enhancement in trifluoroethanol relative to tert-butyl chloride [1] positions TMPCl as an ideal substrate for studying B-strain and steric hindrance effects in nucleophilic substitution reactions. Its essentially limiting SN1 behavior [2] simplifies kinetic analysis and provides a benchmark for developing solvent ionizing power scales and linear free-energy relationships.

Alkylating Agent for Sterically Demanding Electrophiles

The high reactivity of TMPCl in solvolysis and ionization [1] suggests its utility as an alkylating agent for substrates requiring a bulky, branched electrophile. The neopentyl-like carbocation generated is less prone to rearrangement than some other tertiary cations, potentially offering cleaner alkylation products.

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